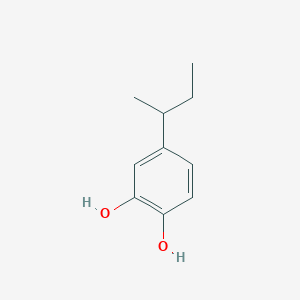![molecular formula C24H21N3O2S B11997878 2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11997878.png)
2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of a substituted benzaldehyde with a substituted aniline, followed by cyclization to form the benzothiophene ring. The cyano group is introduced through appropriate reagents. The final step involves acetylation of the amine group to yield the desired product.
Reaction Conditions: The reaction conditions vary depending on the specific synthetic route. typical conditions involve the use of suitable solvents, acid or base catalysts, and controlled temperatures.
Industrial Production Methods: While industrial-scale production details are proprietary, the compound can be synthesized using batch or continuous processes. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for large-scale production.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, especially at the thienyl sulfur atom.
Reduction: Reduction of the cyano group to the corresponding amine is feasible.
Substitution: Substitution reactions can occur at the phenyl ring or the benzothiophene moiety.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products: The major products depend on the specific reaction conditions. Potential products include derivatives with modified substituents or functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Medicinal Chemistry: It serves as a scaffold for drug design due to its unique structure.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Drug Development: Exploring its potential as a therapeutic agent.
Materials Science: Applications in polymer chemistry or materials modification.
Agrochemicals: Possible use as a pesticide or herbicide.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparison with Similar Compounds
While there are related compounds, 2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)-N-phenylacetamide stands out due to its unique combination of aromatic and heterocyclic moieties. Similar compounds include other benzothiophene derivatives and amides .
Properties
Molecular Formula |
C24H21N3O2S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[4-[(E)-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)iminomethyl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C24H21N3O2S/c25-14-21-20-8-4-5-9-22(20)30-24(21)26-15-17-10-12-19(13-11-17)29-16-23(28)27-18-6-2-1-3-7-18/h1-3,6-7,10-13,15H,4-5,8-9,16H2,(H,27,28)/b26-15+ |
InChI Key |
AMGVQKCKPWWSLP-CVKSISIWSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=C(C=C3)OCC(=O)NC4=CC=CC=C4)C#N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(C=C3)OCC(=O)NC4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-](/img/structure/B11997800.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11997806.png)

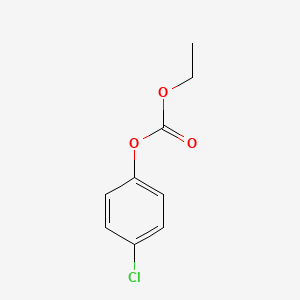

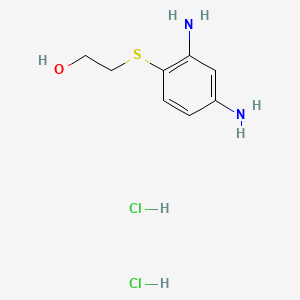
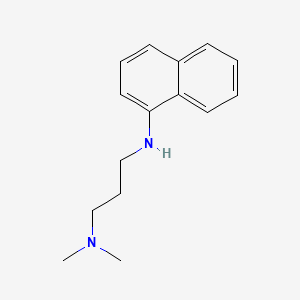

![N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B11997849.png)
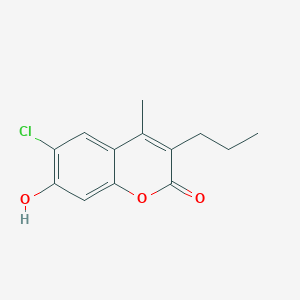
![4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11997865.png)
![4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997887.png)
![Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997900.png)
